molecular formula C12H12ClN3O4S B1350619 2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide CAS No. 156324-47-9

2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B1350619
CAS No.: 156324-47-9
M. Wt: 329.76 g/mol
InChI Key: KOSZDYWVAWNFNA-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS: 156324-47-9) is a sulfonamide-derived compound synthesized via the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with chloroacetyl chloride in dimethylformamide (DMF) . Structurally, it features a chloroacetamide group attached to a phenylsulfonamide scaffold, which is further substituted with a 5-methylisoxazole moiety. The molecular planarity and dihedral angles between its aromatic and heterocyclic rings (e.g., phenyl and isoxazole) influence its crystallographic packing and intermolecular interactions, as observed in related sulfonamide derivatives .

Properties

IUPAC Name

2-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4S/c1-8-6-11(15-20-8)16-21(18,19)10-4-2-9(3-5-10)14-12(17)7-13/h2-6H,7H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSZDYWVAWNFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The 5-methyl-1,2-oxazole moiety can be synthesized through the cyclization of appropriate precursors, such as 3-amino-2-butanone and formic acid, under acidic conditions.

    Sulfamoylation: The oxazole derivative is then reacted with chlorosulfonic acid to introduce the sulfamoyl group.

    Coupling with Phenyl Ring: The sulfamoyl-substituted oxazole is coupled with a 4-aminoacetophenone derivative through a nucleophilic substitution reaction.

    Chlorination: Finally, the acetyl group is chlorinated using thionyl chloride or phosphorus trichloride to yield the target compound.

Industrial Production Methods

In industrial settings, the production of 2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfamoyl group.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are typically applied.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or alcohols.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide exerts its effects is primarily through the inhibition of specific enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several sulfonamide derivatives, differing primarily in substituents on the acetamide or phenylsulfonamide groups. Key analogues include:

Compound Name (CAS) Structural Variation Similarity Score Key Properties/Applications References
3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (133071-57-5) Chloro-propanamide side chain (vs. chloro-acetamide) 0.91 Higher lipophilicity; unconfirmed bioactivity
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (N4-Acetylsulfamethoxazole) Acetamide without chloro substitution 0.94 Antimicrobial metabolite of sulfamethoxazole
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid (795287-23-9) Carboxypropanamide substituent 0.89 Enhanced solubility; potential for ionic interactions
2-(2-Methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (433318-40-2) Methoxyphenoxy-acetamide side chain N/A Improved hydrogen-bonding capacity; under preclinical evaluation

Key Observations :

  • Solubility vs. Bioactivity: The propanoic acid derivative (795287-23-9) exhibits higher aqueous solubility due to its carboxylic acid group but may lack membrane permeability compared to lipophilic chloroacetamide analogues .
  • Synthetic Accessibility : Microwave-assisted synthesis of related derivatives (e.g., N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide) achieves higher yields (82–97%) compared to conventional reflux methods (50–84%) .
Crystallographic and Computational Insights
  • Planarity and Packing : The target compound’s phenyl and isoxazole rings exhibit planarity (r.m.s. deviations: 0.0068–0.0058 Å), similar to N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide. This planarity facilitates π-π stacking and hydrogen-bonded dimerization (e.g., C–H⋯O interactions) .
  • Ligand Efficiency : Ethyl carbamate derivatives display favorable ligand efficiency (LE: 0.32) and lipophilic ligand efficiency (LLE: 4.1), metrics that could guide optimization of the chloroacetamide scaffold .

Biological Activity

2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide, with the CAS number 954563-97-4, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide is C10H11ClN3O3SC_{10}H_{11}ClN_{3}O_{3}S with a molecular weight of 253.28 g/mol. The compound features a chloro group and a sulfamoyl moiety, which are significant for its biological activity.

The biological activity of this compound can be attributed to its structural components:

  • Sulfamoyl Group : This group is known for its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate synthesis pathway. This inhibition leads to antimicrobial effects.
  • Oxazole Ring : The presence of the oxazole ring may enhance the compound's ability to interact with biological targets through π-stacking and hydrogen bonding interactions.

Antibacterial Activity

Research indicates that compounds containing sulfamoyl groups exhibit significant antibacterial properties. The mechanism primarily involves the inhibition of folate synthesis in bacteria, which is crucial for their growth and replication. A study highlighted that derivatives of sulfonamides, including those similar to 2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide, demonstrated effective antibacterial action against various Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary studies suggest potential anticancer properties linked to this compound. Sulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. The inhibition of CAs can lead to reduced tumor growth and improved efficacy of other chemotherapeutic agents .

Study 1: Antibacterial Efficacy

In a comparative study involving various sulfonamide derivatives, 2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .

Study 2: Anticancer Mechanism

A study focused on the inhibition of carbonic anhydrases by sulfonamide derivatives found that 2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide effectively inhibited CA IX and CA XII isoforms, which are overexpressed in several cancers. This inhibition was correlated with reduced cell proliferation in vitro .

Data Summary

Property Value
Molecular Formula C₁₀H₁₁ClN₃O₃S
Molecular Weight 253.28 g/mol
CAS Number 954563-97-4
Antibacterial Activity Effective against S. aureus & E. coli
Anticancer Activity Inhibits CA IX and CA XII

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